molecular formula C20H24N2O B2926399 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946362-73-8

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2926399
CAS No.: 946362-73-8
M. Wt: 308.425
InChI Key: AGAXTCCCZUHQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tetrahydroquinoline group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a tetrahydroquinoline group. The benzamide group consists of a benzene ring attached to a carboxamide group, and the tetrahydroquinoline group is a nitrogen-containing heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo reactions typical of carboxamides, such as hydrolysis, while the tetrahydroquinoline group could participate in reactions typical of heterocyclic amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Mass Spectrometry Applications

  • Electrospray Mass Spectrometry and Fragmentation : Derivatives of similar compounds have been analyzed using electrospray and collision-induced dissociation (CID) fragmentation spectra. This method is crucial for understanding the molecular structure and fragmentation patterns of complex molecules, indicating its application in analytical chemistry and molecular research (Harvey, 2000).

Medicinal Chemistry

  • Neuroprotective Agents : Benzamide and its derivatives, which share a structural resemblance, have shown protective effects against neurotoxicity in models of neurodegenerative diseases. This suggests potential applications in developing therapies for neurodegenerative conditions (Cosi et al., 1996).

Organic Synthesis and Medicinal Applications

  • Regioselectivity in Organic Synthesis : Research on N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide and its ethylation reaction highlights the significance of such compounds in exploring regioselectivity, an essential aspect of organic synthesis for medicinal chemistry applications (Batalha et al., 2019).

Sigma-2 Receptor Probes

  • Development of Sigma-2 Receptor Probes : Benzamide analogues have been explored for their high affinity towards sigma-2 receptors, showing potential as tools in tumor diagnosis and the development of PET radiotracers (Xu et al., 2005).

Antitumor Agent Analogues

  • Water-Soluble Antitumor Agents : The search for more water-soluble analogues of quinazolin-4-one-based antitumor agents illustrates the effort to improve the pharmacokinetic properties of such compounds for better therapeutic efficacy (Bavetsias et al., 2002).

Safety and Hazards

As with any chemical compound, handling “4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” would require appropriate safety precautions. Without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of complex organic molecules like “4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15-5-8-17(9-6-15)20(23)21-12-11-16-7-10-19-18(14-16)4-3-13-22(19)2/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAXTCCCZUHQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.